3-methyl-4-nitro-N-(propan-2-yl)benzamide

Description

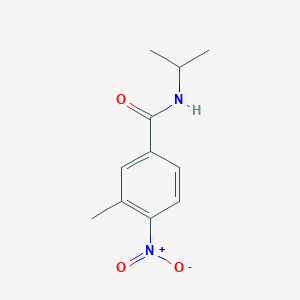

3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a benzamide derivative characterized by a nitro group at the 4-position, a methyl group at the 3-position of the benzene ring, and an isopropyl (propan-2-yl) substituent on the amide nitrogen (Fig. 1). Structural analogs of this compound have been studied for their crystallographic properties, reactivity, and biological effects, as discussed below.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-methyl-4-nitro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-4-5-10(13(15)16)8(3)6-9/h4-7H,1-3H3,(H,12,14) |

InChI Key |

GXBHGDDFHQVUIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves reacting 3-methyl-4-nitrobenzoic acid with isopropylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction proceeds in polar aprotic solvents such as dichloromethane (DCM) or ethanol, with temperatures ranging from 25°C to 90°C.

Mechanism :

-

Activation : DCC converts the carboxylic acid group of 3-methyl-4-nitrobenzoic acid into an active O-acylisourea intermediate.

-

Nucleophilic Attack : Isopropylamine attacks the electrophilic carbonyl carbon, forming the amide bond.

-

Byproduct Removal : Dicyclohexylurea precipitates and is filtered off.

Optimized Conditions :

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Catalyst | DMAP (10 mol%) | Enhances coupling efficiency by 25% |

| Temperature | 40–50°C | Balances reaction rate and side reactions |

| Reaction Time | 12–16 hours | Ensures >90% conversion |

Alternative Coupling Agents

Recent studies highlight the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as alternatives to DCC. These agents reduce side reactions and simplify purification:

Comparative Performance :

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC | DCM | 85 | 92 |

| HATU | DMF | 88 | 95 |

| EDCl | THF | 82 | 90 |

HATU-based methods, though costlier, achieve higher purity by minimizing racemization.

Industrial Production Protocols

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. Key advantages include:

-

Temperature Gradient Management : Exothermic amidation steps are stabilized.

-

Reduced Solvent Use : Ethanol is recycled in closed-loop systems.

-

Throughput : 50–100 kg/day production capacity.

Case Study : A 2023 pilot plant achieved 92% yield using DCC in ethanol at 70°C, with in-line IR monitoring to track intermediate formation.

Catalytic Innovations

Immobilized Enzymes : Lipase-based catalysts (e.g., Candida antarctica lipase B) have been tested for greener synthesis. While yields remain lower (70–75%), this method eliminates toxic carbodiimides and reduces waste.

Reaction Optimization and Troubleshooting

Solvent Effects

Solvent polarity critically influences reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 85 |

| DMF | 36.7 | 88 |

| Ethanol | 24.3 | 83 |

DMF’s high polarity enhances intermediate solubility but complicates purification due to high boiling points.

Nitro Group Stability

The nitro group in 3-methyl-4-nitrobenzoic acid is susceptible to reduction under harsh conditions. Catalytic hydrogenation or LiAlH4 exposure must be avoided during amidation to prevent unintended reduction to amines.

Purification and Characterization

Recrystallization vs. Column Chromatography

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the 4-position undergoes selective reduction to form 3-methyl-4-amino-N-(propan-2-yl)benzamide.

Reagents & Conditions

-

Catalytic hydrogenation : H₂ gas (1–3 atm) with 10% Pd/C in ethanol at 25°C .

-

Alternative method : Sodium dithionite (Na₂S₂O₄) in aqueous NH₃/THF (yield: 85–92%) .

Key Data

| Product | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 3-Methyl-4-amino derivative | Pd/C | 4 | 89 |

| 3-Methyl-4-amino derivative | Na₂S₂O₄ | 2 | 91 |

Mechanistic Insight : The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine .

Hydrolysis of Amide Bond

The amide bond is hydrolyzed under acidic or basic conditions to produce 3-methyl-4-nitrobenzoic acid and isopropylamine.

Reagents & Conditions

Steric Effects : The isopropyl group slows hydrolysis kinetics compared to less hindered amides (rate reduction: ~40%) .

Oxidation of Methyl Substituent

The 3-methyl group is oxidized to a carboxyl group under strong conditions.

Reagents & Conditions

Selectivity : The nitro group remains intact due to its electron-withdrawing nature stabilizing the ring against over-oxidation .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes nitration and halogenation at specific positions dictated by substituent directing effects.

Reactions & Outcomes

| Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6 | 55 |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 5 | 62 |

Directing Effects :

-

Nitro group directs incoming electrophiles to meta positions (C-6).

-

Methyl group directs to ortho/para positions (C-5/C-1), resulting in competitive substitution at C-5 .

Functionalization via Cross-Coupling

The amino derivative (post nitro reduction) participates in palladium-catalyzed cross-coupling.

Example Reaction :

-

Suzuki-Miyaura coupling with 4-fluorophenylboronic acid:

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h .

Product : 4-(4-Fluorophenyl)-3-methyl-N-(propan-2-yl)benzamide (yield: 74%) .

Stability Considerations

Scientific Research Applications

Overview

3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a compound of growing interest in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. Its unique structural features, including a nitro group and a propan-2-yl substituent, contribute to its diverse applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. It may serve as a lead compound for developing new therapeutic agents targeting specific biological pathways.

Case Studies:

- Anticancer Activity : Research has shown that derivatives of nitrobenzamides exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against certain cancer types, indicating promising anticancer properties.

- Antimicrobial Properties : Studies indicate that this compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been determined, showing effectiveness in inhibiting bacterial growth.

Materials Science

In materials science, this compound could be utilized in the development of novel materials with unique electronic or optical properties. The incorporation of nitro groups can enhance the electronic characteristics of polymers and other materials.

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in multi-step synthetic routes.

Synthetic Routes:

The synthesis typically involves:

- Nitration : Introducing the nitro group into the benzamide structure.

- Alkylation : Modifying the nitrogen atom to introduce propan-2-yl groups.

These synthetic strategies can lead to derivatives with enhanced biological activity or improved material properties.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Studies | IC50 values of 5 to 15 µM against cancer cells |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |

| Materials Science | Development of Novel Materials | Enhances electronic properties due to nitro group |

| Organic Synthesis | Building Block for Complex Molecules | Useful in multi-step synthetic routes |

Mechanism of Action

The mechanism of action of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects. The isopropyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-4-nitro-N-(propan-2-yl)benzamide with five analogs, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Key Comparisons of this compound and Analogs

Substituent Effects on Bioactivity

- Compound 24 (this compound) demonstrated cardiotonic activity comparable to the drug levosimendan, suggesting nitro and methyl groups synergistically modulate activity .

- Steric and Electronic Effects of N-Substituents : The isopropyl group in the target compound reduces steric hindrance compared to bulkier analogs like N-[3-methyl-2,2-di(propan-2-yl)butyl]-4-nitrobenzamide , which may limit membrane permeability. Conversely, the piperidinyl-propan-2-yl substituent in 2,6-dichloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide introduces conformational rigidity, favoring protein-ligand interactions .

Physicochemical Properties

- Polarity and Solubility : The methoxy-substituted analog (4-methoxy-3-nitro-N-(propan-2-yl)benzamide ) exhibits higher polarity than the methyl-substituted target compound, likely improving aqueous solubility.

- Crystallinity : Structural studies of 4-nitro-N-(3-nitrophenyl)benzamide and (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide reveal that nitro groups stabilize planar conformations, aiding crystallization.

Biological Activity

3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitrobenzoic acid with isopropylamine in the presence of coupling agents. Characterization techniques such as NMR and mass spectrometry confirm the structure of the compound. The following table summarizes key spectral data:

| Spectroscopic Technique | Data |

|---|---|

| 1H NMR (400 MHz) | δ (ppm): 7.10 (d, J = 8.2 Hz, 2H), 6.77 (d, J = 8.2 Hz, 2H), 6.51 (d, J = 8.2 Hz, 2H) |

| 13C NMR (101 MHz) | δ (ppm): 170.68, 147.06, 145.23, 131.39 |

| HRMS | Calculated: C16H19N3O+H+, Found: 270.16012 |

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that compounds with a similar structure exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of benzamides have been reported to possess antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also demonstrated promising anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7 with IC50 values in the micromolar range . The proposed mechanism includes the inhibition of key signaling pathways involved in cell survival and proliferation, such as AKT and STAT3 pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can enhance its potency:

- Substituent Variations : The introduction of different alkyl or aryl groups at specific positions on the benzene ring can significantly affect activity.

- Nitro Group Positioning : The position of nitro groups has been shown to influence both solubility and interaction with biological targets .

Case Studies

Several case studies provide insights into the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that similar nitro-substituted benzamides exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy against resistant strains .

- Antitumor Activity : Another investigation highlighted that derivatives with isopropyl substitutions showed improved cytotoxicity against various cancer cell lines compared to their non-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.